2-Hydrazinylthiazole hydrochloride

概要

説明

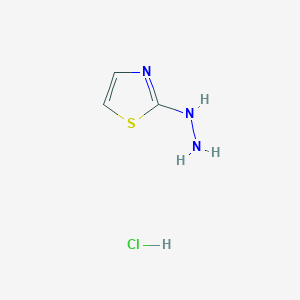

2-Hydrazinylthiazole hydrochloride is a chemical compound with the molecular formula C3H6ClN3S and a molecular weight of 151.61784 g/mol It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydrazinylthiazole hydrochloride can be synthesized through the Hantzsch thiazole synthesis method . This involves the condensation of thioamides with α-haloketones under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

化学反応の分析

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing bioactive thiazole derivatives.

Example Reaction:

2-Hydrazinylthiazole hydrochloride + 4-Methoxybenzaldehyde → Hydrazone derivative

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Catalyst: None

-

Reaction Time: 2–4 hours

Key Data :

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)hydrazinyl | 78 |

This reaction forms thiosemicarbazones, which are precursors for antimicrobial and antiglycation agents .

Cyclization Reactions

The compound participates in Hantzsch thiazole synthesis to form fused or substituted thiazoles.

Example Reaction:

This compound + α-Chloroacetylacetone → Acetylthiazole derivative

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 4–6 hours

Key Outcomes :

-

Intermediate 5B tautomerizes into a cyclized thiazole structure .

-

Products exhibit α-amylase inhibition (e.g., compound 3h , IC₅₀ = 5.14 μM) .

Reactions with Hydrazonoyl Chlorides

The hydrazine group undergoes nucleophilic substitution with hydrazonoyl chlorides to form bis-thiazole derivatives.

Example Reaction:

This compound + Phenylhydrazonoyl chloride → Ethylidene hydrazine bis-thiazole

Conditions :

-

Solvent: Acetic acid

-

Temperature: Reflux (110°C)

-

Reaction Time: 4 hours

Key Data :

| Product | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Bis-thiazole 10a | Antiglycation: 0.393 mg/mL | |

| Bis-thiazole 13a | Antioxidant activity |

These derivatives demonstrate strong binding interactions with enzymes (e.g., α-amylase) via H-bonding and van der Waals forces .

Formation of Thiosemicarbazones

Reaction with thiosemicarbazide yields thiosemicarbazone derivatives, critical for antimycobacterial applications.

Example Reaction:

This compound + Thiosemicarbazide → Thiosemicarbazone

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 2 hours

Key Findings :

-

Products like 7 (C₁₅H₁₈N₆OS₂) show minimal hemolytic activity (<5% erythrocyte lysis) .

-

Active against Mycobacterium tuberculosis (MIC = 6.40–7.14 μM) .

Example Reaction:

This compound + Ethyl-2-chloroacetoacetate → Ethyl-5-methylthiazole-4-carboxylate

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 3 hours

Key Data :

| Intermediate | Conversion Product | Bioactivity |

|---|---|---|

| 3 | Thiazole-4-carboxylate | Anti-inflammatory |

| 4 | Thiazole-4-carbohydrazide | Antibacterial (MIC = 12.5 μM) |

Structural Confirmation Techniques

Synthetic products are validated via:

科学的研究の応用

Antimycobacterial Activity

One of the prominent applications of 2-hydrazinylthiazole derivatives is their potential as antimycobacterial agents against Mycobacterium tuberculosis (Mtb). Recent studies have synthesized various derivatives of 2-hydrazinylthiazole, which were evaluated for their efficacy against Mtb. For instance, a study reported that several pyridine-appended 2-hydrazinylthiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 6.40 to 7.14 μM against the H37Rv strain of Mtb, demonstrating promising antimycobacterial activity . Furthermore, the cytotoxicity assays indicated that some compounds were non-toxic to human embryonic kidney cells, suggesting their potential for further development as safe therapeutic agents .

Anticancer Properties

Another significant application of 2-hydrazinylthiazole derivatives is in anticancer research . A series of studies have focused on evaluating the cytotoxic effects of these compounds against various cancer cell lines. For example, one study assessed the anticancer activity of 3-substituted-2,3-dihydrothiazole derivatives against 59 distinct human tumor cell lines. The results indicated that certain derivatives showed substantial growth inhibition (GI) percentages, particularly against leukemia and colon cancer cell lines . Notably, compounds with IC50 values between 6.9 and 11.2 µM were comparable to established drugs like Doxorubicin, highlighting their potential as effective anticancer agents .

Antiviral Activity

The antiviral potential of thiazole derivatives, including those based on the 2-hydrazinylthiazole scaffold, has also been explored. Recent findings indicate that certain thiazole derivatives act as inhibitors of flavivirus proteases, showing activity against Dengue Virus (DENV) and Japanese Encephalitis Virus (JEV). These compounds demonstrated IC50 values below 25 µM and inhibited viral RNA replication effectively, especially at later stages of infection . This suggests a promising direction for developing antiviral therapeutics based on hydrazinothiazole structures.

Anticonvulsant Effects

In addition to antimicrobial and anticancer properties, some thiazole derivatives have been investigated for their anticonvulsant effects . A study synthesized various thiazole-integrated compounds and evaluated them in seizure models, finding that specific analogues provided significant protection against induced seizures . This opens avenues for further research into hydrazinothiazole derivatives as potential treatments for epilepsy.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 2-hydrazinylthiazole derivatives is crucial for optimizing their biological activities. SAR studies have identified key substituents that enhance the efficacy and selectivity of these compounds against target pathogens or cancer cells. For instance, modifications at specific positions on the thiazole ring have been correlated with increased potency in both antimycobacterial and anticancer assays .

Summary Table of Applications

| Application | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | MIC: 6.40–7.14 μM; Non-toxic to HEK293t cells |

| Anticancer | Various human tumor cell lines | IC50: 6.9–11.2 µM; Comparable to Doxorubicin |

| Antiviral | Dengue Virus & Japanese Encephalitis | IC50 < 25 µM; Inhibits viral RNA replication |

| Anticonvulsant | Seizure models | Significant protection in seizure tests |

作用機序

The mechanism of action of 2-hydrazinylthiazole hydrochloride involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it binds to bacterial enzymes, inhibiting their function and leading to cell death . In the case of its potential chemotherapeutic effects, it targets the KasA protein of Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids essential for the bacterial cell wall .

類似化合物との比較

2-Aminothiazole: Another thiazole derivative with antimicrobial properties.

2-Mercaptothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

2-Methylthiazole: Used in flavor and fragrance industries.

Uniqueness: 2-Hydrazinylthiazole hydrochloride stands out due to its hydrazinyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for developing new drugs and materials .

生物活性

2-Hydrazinylthiazole hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its derivatives have been synthesized through various methods, including one-pot reactions involving thiosemicarbazones and arylglyoxals . The synthesis of 2-hydrazinylthiazole derivatives often employs environmentally friendly protocols, enhancing their appeal for pharmaceutical applications.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 2-hydrazinylthiazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL for different derivatives against these bacteria .

Antifungal Activity

The antifungal potential of 2-hydrazinylthiazole derivatives has also been explored. Notably, compounds such as 2-hydrazinyl-4-phenyl-1,3-thiazole showed promising activity against Candida albicans, with MIC values significantly lower than those of standard antifungal agents like fluconazole . The presence of hydrazine substituents is believed to enhance their antifungal efficacy by improving membrane penetration.

Anticancer Activity

In Vitro Studies

The anticancer properties of 2-hydrazinylthiazole derivatives have been evaluated against various cancer cell lines. For example, compounds were tested against HepG2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma) cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer drugs .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at the ortho position on the phenyl ring has been associated with enhanced anticancer activity .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, 2-hydrazinylthiazole derivatives demonstrate notable antioxidant activities. These compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging tests .

Case Studies

- Antitubercular Activity : A series of 2-hydrazinylthiazole derivatives were synthesized and tested for their inhibitory effects against Mycobacterium tuberculosis. Several compounds displayed potent antitubercular activity in vitro, marking them as potential candidates for further development in tuberculosis treatment .

- Leishmanicidal Activity : A study focused on the leishmanicidal effects of thiazole derivatives revealed that certain compounds exhibited significant activity against Leishmania infantum, with low cytotoxicity towards mammalian cells. This highlights their potential as therapeutic agents for leishmaniasis .

Data Tables

| Activity Type | Tested Compounds | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Various 2-hydrazinylthiazoles | S. aureus, E. coli | 16 - 128 µg/mL |

| Antifungal | 2-hydrazinyl-4-phenyl-1,3-thiazole | C. albicans | 3.9 - 7.81 µg/mL |

| Anticancer | Selected derivatives | HepG2, HCT-116, MDA-MB-231 | <10 µM (varied by compound) |

| Antioxidant | Various | Free radical assays (DPPH/ABTS) | Significant scavenging effect |

特性

IUPAC Name |

1,3-thiazol-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-6-3-5-1-2-7-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIZQIBWCMWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624713 | |

| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-52-5 | |

| Record name | Thiazole, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。